![molecular formula C19H18ClN3O3S2 B6568163 N-(4-chloro-1,3-benzothiazol-7-yl)-4-(piperidine-1-sulfonyl)benzamide CAS No. 932973-63-2](/img/structure/B6568163.png)
N-(4-chloro-1,3-benzothiazol-7-yl)-4-(piperidine-1-sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-1,3-benzothiazol-7-yl)-4-(piperidine-1-sulfonyl)benzamide, referred to as CBP-1, is a type of synthetic organic compound with a variety of applications in scientific research. It is a white crystalline solid that has a molecular weight of 532.55 g/mol and a melting point of 183-185°C. CBP-1 is soluble in ethanol and methanol, and is insoluble in water. It is used in the synthesis of other compounds, as well as in the study of enzyme inhibition and receptor binding.
Scientific Research Applications
CBP-1 has a variety of applications in scientific research. It is used in the synthesis of other compounds, such as antibiotics, and in the study of enzyme inhibition and receptor binding. It is also used to study the structure and function of enzymes, as well as to study the effects of drugs on the body.
Mechanism of Action
CBP-1 acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of signals between nerve cells. By inhibiting the enzyme, CBP-1 increases the amount of acetylcholine in the body, which has a variety of effects on the nervous system.
Biochemical and Physiological Effects
CBP-1 has a variety of biochemical and physiological effects on the body. It has been shown to increase the amount of acetylcholine in the body, which can lead to increased alertness, improved memory, and improved cognitive function. It has also been shown to reduce inflammation and to have anti-inflammatory effects. In addition, CBP-1 has been shown to have anti-cancer effects, and to reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
CBP-1 has several advantages for laboratory experiments. It is a relatively stable compound and can be stored for long periods of time without degradation. It is also relatively easy to synthesize and can be used in a variety of experiments. However, there are also some limitations to using CBP-1 in laboratory experiments. It is not water soluble, so it must be dissolved in ethanol or methanol before use. In addition, it is not very soluble in organic solvents, so it must be used in small amounts.
Future Directions
CBP-1 has a variety of potential applications in the future. It could be used to develop new drugs and therapeutic agents, as well as to study the effects of drugs on the body. In addition, it could be used to study the structure and function of enzymes, and to develop new methods for studying enzyme inhibition and receptor binding. Finally, it could be used to study the effects of environmental toxins on the body, and to develop new methods for protecting the body from the effects of these toxins.
Synthesis Methods
CBP-1 can be synthesized in a two-step process. The first step involves the reaction of 4-chlorobenzothiazole with piperidine-1-sulfonyl chloride to form a product called N-(4-chloro-1,3-benzothiazol-7-yl)-4-(piperidine-1-sulfonyl)benzenesulfonamide. This product is then reacted with anhydrous ammonia to form CBP-1.
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S2/c20-15-8-9-16(18-17(15)21-12-27-18)22-19(24)13-4-6-14(7-5-13)28(25,26)23-10-2-1-3-11-23/h4-9,12H,1-3,10-11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPQYXBOGCFKJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)Cl)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-4-(piperidine-1-sulfonyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.